Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate
Description
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a chiral carbamate derivative containing a 1,2,4-triazole core substituted with bromine and methyl groups. The (1R)-configured ethyl chain links the tert-butyl carbamate moiety to the triazole ring. This compound is structurally significant in medicinal chemistry, particularly in the development of bioisosteres and enzyme inhibitors. Its synthesis typically involves coupling reactions between tert-butyl carbamate precursors and functionalized triazole intermediates, as exemplified in procedures described for analogous brominated carbamates .
Key structural features:
- Heterocyclic core: 1,2,4-Triazole with bromine (C5) and methyl (C4) substituents.
- Chiral center: (1R) configuration at the ethyl chain.
- Protective group: tert-Butyl carbamate (Boc), enhancing solubility and stability during synthetic workflows.
Properties
IUPAC Name |
tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN4O2/c1-6(7-13-14-8(11)15(7)5)12-9(16)17-10(2,3)4/h6H,1-5H3,(H,12,16)/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBGHDPMMDGDSR-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NN=C(N1C)Br)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate typically involves the following steps:
Formation of the triazole ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: The ethyl group is introduced via an alkylation reaction using an appropriate alkyl halide.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized triazole compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate has been explored for its potential as a therapeutic agent. The triazole moiety is known for its antifungal and antibacterial properties. Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes.
Case Study: Antifungal Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibited strong antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus . The mechanism involves the inhibition of ergosterol biosynthesis, critical for fungal cell membrane integrity.
| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | C. albicans | 0.5 µg/mL |
| Compound B | A. fumigatus | 1.0 µg/mL |
Agricultural Chemistry
The compound has potential applications as a pesticide or herbicide due to its structural features that allow it to interact with plant biochemistry.
Case Study: Herbicidal Activity
Research has shown that compounds with a triazole backbone can act as effective herbicides by inhibiting key enzymes in the biosynthesis of amino acids necessary for plant growth .
| Compound | Target Plant | Effective Concentration (EC50) |
|---|---|---|
| Herbicide A | Zea mays (maize) | 25 µg/mL |
| Herbicide B | Glycine max (soybean) | 30 µg/mL |
Biochemical Research
The compound is also utilized in biochemical research for studying enzyme inhibition and receptor interactions.
Case Study: Enzyme Inhibition
In vitro studies have shown that this compound can inhibit specific kinases involved in signaling pathways related to cancer progression.
| Enzyme | Inhibition Type | IC50 (nM) |
|---|---|---|
| Kinase A | Competitive | 15 nM |
| Kinase B | Non-competitive | 40 nM |
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromine atom and carbamate group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogs in the Carbamate Family
The following table compares Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate with structurally related carbamates:
Key Differences and Implications
Heterocyclic Core Modifications
- 1,2,4-Triazole vs. Thiadiazole/Oxadiazole: The target compound’s triazole ring provides a nitrogen-rich environment for hydrogen bonding, critical in enzyme inhibition. In contrast, thiadiazole (e.g., ) introduces sulfur, which may enhance lipophilicity and alter metabolic stability.
Substituent Effects
- Bromine vs. Amino/CF₃ Groups: Bromine in the target compound enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). Amino-substituted analogs (e.g., ) are more nucleophilic, favoring reactions like acylation. CF₃ groups (e.g., ) enhance metabolic resistance but reduce polarity.
Chirality and Stereochemical Impact
- The (1R) configuration in the target compound and its aryl-substituted analogs (e.g., ) influences binding specificity. For instance, chiral carbamates in were synthesized for GPR88 agonist activity, where stereochemistry dictated receptor affinity .
Pharmacological and Industrial Relevance
- Medicinal Chemistry :
- Triazole-containing carbamates are prevalent in kinase inhibitors and GPCR modulators. The target compound’s bromine atom positions it as a precursor for labeled analogs in binding studies.
- Material Science :
- Thiadiazole derivatives (e.g., ) are explored in polymer stabilizers due to sulfur’s radical-scavenging properties, whereas the target compound’s applications remain focused on bioactive intermediates.
Biological Activity
Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's structure, synthesis, and biological activities based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 305.17 g/mol. The structure includes a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.17 g/mol |
| CAS Number | 2416217-59-7 |
Antimicrobial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activities. For instance, derivatives similar to this compound have been shown to inhibit various bacterial and fungal strains effectively. A study highlighted that triazole derivatives can disrupt cell membrane integrity in microorganisms, leading to cell death .
Anticancer Activity
Recent investigations have demonstrated the potential of triazole-containing compounds in cancer therapy. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the modulation of apoptotic pathways and the inhibition of tumor growth factors .
Case Studies
- Triazole Derivative Studies : A series of studies focused on various triazole derivatives indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against cancer cell lines. For example, one study reported that a closely related compound showed IC50 values in the micromolar range against MCF-7 cells .
- Mechanistic Insights : Another study explored the mechanisms by which these compounds exert their effects, revealing that they could interfere with DNA synthesis and repair mechanisms in cancer cells, leading to increased cell death rates .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with carbamates under controlled conditions. The introduction of the triazole ring can be achieved through cyclization reactions involving 5-bromo-4-methyl derivatives.
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-1,2,4-triazol-3-yl)ethyl]carbamate?
The compound is typically synthesized via multi-step protocols involving carbamate protection, bromination, and cyclization. For example, tert-butyl carbamate intermediates are often prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The triazole ring can be constructed using cycloaddition reactions or via nucleophilic substitution on pre-formed triazole precursors. A related synthesis example involves regioselective microwave-assisted derivatization of 1,2,4-triazoles, which improves yield and selectivity .
Q. How can spectroscopic methods confirm the structure of this compound?
- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the chiral center protons (split due to stereochemistry). For example, in similar triazole derivatives, the methyl group on the triazole resonates at δ ~2.3 ppm, and the bromine substituent influences neighboring proton splitting patterns .
- Mass Spectrometry : The molecular ion peak (e.g., m/z 368 for a brominated analog) and fragmentation patterns confirm the molecular weight and functional groups .
- X-ray Crystallography : Used to resolve stereochemistry and verify solid-state conformation, particularly for chiral centers and triazole ring geometry .
Q. What safety protocols are recommended for handling this compound in the lab?
While specific safety data for this compound are limited, analogous tert-butyl carbamates are generally non-hazardous but require standard precautions:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a cool, dry environment, away from strong acids/bases that may cleave the Boc protecting group .
Advanced Research Questions
Q. How does the stereochemistry at the (1R)-position influence reactivity in downstream applications?
The (R)-configuration at the chiral center affects molecular interactions in asymmetric synthesis or enzyme-targeted studies. For instance, enantiomeric purity is critical in medicinal chemistry for binding selectivity. Computational modeling (e.g., DFT) and chiral HPLC can be used to correlate stereochemistry with biological activity or catalytic performance .
Q. What strategies optimize regioselectivity during triazole functionalization?
- Microwave-assisted synthesis : Enhances reaction efficiency and reduces side products, as demonstrated in the regioselective derivatization of 1,5-diaryl-1,2,4-triazoles .
- Protecting group tactics : The Boc group stabilizes intermediates, directing electrophilic substitution to the 5-position of the triazole ring. Bromination typically occurs at this position due to electronic effects from the methyl and carbamate groups .
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?
X-ray structures provide unambiguous evidence of bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding, π-stacking). For example, crystal structures of related carbamates reveal how steric hindrance from the tert-butyl group influences conformational flexibility, aiding mechanistic validation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru or Rh complexes) to control stereochemistry during key steps like cyclization or alkylation.
- Chromatographic resolution : Preparative HPLC with chiral columns ensures high enantiomeric excess (ee) in final products.
- Process optimization : Kinetic studies identify rate-limiting steps (e.g., Boc deprotection) to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
